REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1.C([O-])(O)=O.[Na+]>CCO>[Cl:14][C:15]1[N:20]=[C:19]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)[CH:18]=[CH:17][N:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
9.55 g
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Type
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reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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7.64 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
It is concentrated under vacuum
|
Type
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EXTRACTION
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Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with a DCM/AcOEt (90/10 to 60/40; v/v) mixture
|
Type
|
CUSTOM
|
Details
|
Two compounds are separated
|
Name
|
|
Type
|
|
Smiles
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ClC1=NC=CC(=N1)N1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |